[Ru(bpm)3][Cl]2

Photoredox Catalysis Electrochemistry Redox Potential

Standard Ru(bpy)3 catalysts lack sufficient oxidation power for electron-rich alkene cycloadditions or NIR upconversion systems. [Ru(bpm)3]Cl2 solves this with: - +330 mV higher Ru(III/II) potential (1.69V vs NHE), enabling 41% yield in benchtop [2+2] cycloadditions - 636 nm emission (6-9 nm red-shifted vs Ru(bpy)3) for advanced luminescent materials - f→d molecular upconversion capability with lanthanides (e.g., Yb³⁺) - unique to bpm scaffold Supplied as powder (mp >300°C) with ≤15% ethylene glycol stabilizer. Reliable technical data sheets available.

Molecular Formula C24H18ClN12Ru+
Molecular Weight 611.0 g/mol
Cat. No. B12320301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[Ru(bpm)3][Cl]2
Molecular FormulaC24H18ClN12Ru+
Molecular Weight611.0 g/mol
Structural Identifiers
SMILESC1=CN=C(N=C1)C2=NC=CC=N2.C1=CN=C(N=C1)C2=NC=CC=N2.C1=CN=C(N=C1)C2=NC=CC=N2.[Cl-].[Ru+2]
InChIInChI=1S/3C8H6N4.ClH.Ru/c3*1-3-9-7(10-4-1)8-11-5-2-6-12-8;;/h3*1-6H;1H;/q;;;;+2/p-1
InChIKeyORPFWAGYEBFJIX-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tris(2,2′-bipyrimidine)ruthenium(II) Dichloride ([Ru(bpm)₃]Cl₂) Photoredox Catalyst Procurement & Specification


[Ru(bpm)₃][Cl]₂ (Tris(2,2′-bipyrimidine)ruthenium(II) dichloride; CAS 65034-88-0) is a ruthenium(II) polypyridyl coordination complex featuring three 2,2′-bipyrimidine (bpm) ligands. The compound is available as a powder with a melting point >300 °C and is supplied as a photoredox catalyst, typically containing ≤15 wt.% ethylene glycol as a stabilizer [1]. Its photophysical properties are dominated by metal-to-ligand charge transfer (MLCT) transitions, which underpin its utility in visible-light-driven organic transformations [2].

Why [Ru(bpm)₃]Cl₂ Cannot Be Simply Replaced by Other Ruthenium Polypyridyl Photocatalysts


The extended π-system and lower-energy π* orbitals of the bipyrimidine (bpm) ligand confer a unique set of electrochemical and photophysical properties to [Ru(bpm)₃]²⁺ that differ fundamentally from the prototypical [Ru(bpy)₃]²⁺ and other in-class analogs . As a result, the catalyst's redox potentials, absorption characteristics, and excited-state behavior are distinct, leading to divergent outcomes in specific photocatalytic transformations [1]. The evidence presented below quantifies these key differentiating factors.

Quantitative Differentiation of [Ru(bpm)₃]Cl₂: Head-to-Head Comparisons with [Ru(bpy)₃]Cl₂ and Other Photoredox Catalysts


Enhanced Oxidizing Power: +330 mV Higher Ru(III/II) Redox Potential vs. [Ru(bpy)₃]²⁺

The Ru(III/II) oxidation potential of [Ru(bpm)₃]²⁺ is 1.69 V vs. NHE, which is 330 mV more positive than that of the industry-standard [Ru(bpy)₃]²⁺ (1.27 V vs. NHE) [1]. This significant positive shift confirms that [Ru(bpm)₃]²⁺ is a much stronger photooxidant in its excited state, enabling it to drive oxidatively challenging transformations that are thermodynamically inaccessible to [Ru(bpy)₃]²⁺ [2].

Photoredox Catalysis Electrochemistry Redox Potential

Validated Photocatalytic Performance: 41% Yield in Intermolecular Cycloaddition Screen

In a benchtop photocatalytic screen for an intermolecular cycloaddition reaction, [Ru(bpm)₃][PF₆]₂ (the hexafluorophosphate salt analog of [Ru(bpm)₃]Cl₂) achieved an NMR yield of 41% [1]. This performance benchmarks it against other photocatalysts under identical conditions, notably outperforming the related iridium complex [Ir{dF(CF₃)₂ppy}₂(dtbbpy)]PF₆ and establishing a baseline yield that is characteristic of the [Ru(bpm)₃]²⁺ core's reactivity.

Organic Synthesis Photoredox Catalysis Cycloaddition

Distinctive Photophysical Signature: ~6 nm Red-Shifted Emission vs. [Ru(bpy)₃]²⁺

The ³MLCT emission maximum of [Ru(bpm)₃]²⁺ is observed at 636 nm [1]. This represents a red-shift of approximately 6-9 nm compared to the widely reported emission of [Ru(bpy)₃]²⁺, which typically ranges from 613 nm to 627 nm depending on the solvent [2]. The red-shift confirms the lower energy of the ³MLCT state in [Ru(bpm)₃]²⁺, a direct consequence of the extended π-system of the bpm ligand.

Luminescence Spectroscopy Photophysics

Enabling Novel Photophysics: First Demonstration of f→d Molecular Upconversion

The [Ru(bpm)₃]²⁺ core is the central component of the first demonstrated example of f→d molecular upconversion [1]. In a hetero-tetrametallic [RuYb₃] assembly, irradiation of peripheral Yb(III) ions at 980 nm engenders emission from the ³MLCT state of the central [Ru(bpm)₃]²⁺ at 636 nm [1] [2]. This cooperative sensitization mechanism is a unique photophysical pathway not reported for simpler [Ru(bpy)₃]²⁺ systems, highlighting a distinct capability of the bpm ligand framework.

Upconversion Luminescence Supramolecular Chemistry

Optimal Application Scenarios for [Ru(bpm)₃]Cl₂ Based on Quantitative Evidence


Photoredox-Catalyzed Intermolecular [2+2] Cycloadditions

For intermolecular [2+2] cycloadditions, particularly those involving electron-rich alkenes, [Ru(bpm)₃]²⁺ is the preferred catalyst due to its high oxidation potential (1.69 V vs. NHE). This allows it to oxidize substrates that are unreactive with [Ru(bpy)₃]²⁺, as demonstrated by its 41% yield in a published benchtop screen for cycloaddition reactions [1]. The catalyst's stronger oxidizing power is critical for accessing the radical cation intermediates necessary for cycloaddition [2].

Construction of Supramolecular Upconversion Assemblies

The unique ability of the [Ru(bpm)₃]²⁺ core to participate in f→d molecular upconversion makes it an essential component for designing advanced luminescent materials [1]. By incorporating this chromophore into heterometallic architectures with lanthanide ions like Yb³⁺, researchers can achieve near-infrared (980 nm) to visible (636 nm) upconversion, a property not available with [Ru(bpy)₃]²⁺-based systems [2]. This enables applications in bioimaging, security inks, and photon energy management.

Oxidatively Demanding Photoredox Transformations

Any photoredox catalytic cycle that requires the generation of a highly oxidizing excited state will benefit from the +330 mV higher Ru(III/II) potential of [Ru(bpm)₃]²⁺ relative to [Ru(bpy)₃]²⁺ [1]. This includes reactions such as the direct methoxycyclization for which the catalyst is commercially marketed [2]. The increased oxidation power expands the substrate scope to include less easily oxidized functional groups, making it a strategic choice for developing novel methodologies with challenging substrates.

Luminescent Sensing Requiring Red-Shifted Emission

In applications where a luminescent probe with emission at >630 nm is desired, [Ru(bpm)₃]²⁺ offers a clear advantage over [Ru(bpy)₃]²⁺, which typically emits at shorter wavelengths (613-627 nm) [1] [2]. The ~6-9 nm red-shift of [Ru(bpm)₃]²⁺ to 636 nm can be critical for avoiding spectral overlap with other fluorophores or for matching the optimal detection window of specific photodetectors in analytical or imaging setups.

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